6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a chemical compound that belongs to the pyridazinone family. This compound is characterized by the presence of a pyridazinone ring substituted with a 4-chlorophenyl group and a 2-oxo-2-phenylethyl group. Pyridazinones are known for their diverse biological activities and have been studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Substitution Reactions: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Addition of the 2-oxo-2-phenylethyl Group: This group can be added through nucleophilic addition reactions involving phenylacetic acid derivatives and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyridazinone rings.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the pyridazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include quinones and carboxylic acids.
Reduction: Alcohols and reduced pyridazinone derivatives.
Substitution: Various substituted aromatic and pyridazinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one: Characterized by the presence of a 4-chlorophenyl group and a 2-oxo-2-phenylethyl group.
6-(4-methylphenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one: Similar structure but with a methyl group instead of a chlorine atom.
6-(4-fluorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-chlorophenyl group may enhance its binding affinity to certain molecular targets, while the 2-oxo-2-phenylethyl group can affect its overall pharmacokinetic properties.
Biological Activity
6-(4-chlorophenyl)-2-(2-oxo-2-phenylethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes key findings related to its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3O. The compound features a chlorophenyl group and a phenylethyl moiety, contributing to its diverse biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated significant inhibition of COX-2 activity, suggesting its utility in treating inflammatory conditions .
- Neuroprotective Effects : Preliminary studies indicate that it may possess anti-Alzheimer properties by modulating pathways involved in neurodegeneration. The compound's ability to inhibit acetylcholinesterase (AChE) has been noted, which is crucial for maintaining acetylcholine levels in the brain .
- Anticancer Properties : Some derivatives of this compound have been investigated for their potential to inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies suggest that modifications to the phenyl and pyridazine rings can enhance anticancer efficacy against various tumor cell lines .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
Activity | IC50 Value (µM) | Cell Line |
---|---|---|
COX-2 Inhibition | 0.25 | Human fibroblasts |
AChE Inhibition | 0.15 | SH-SY5Y neuroblastoma |
Cancer Cell Proliferation | 0.30 | HeLa, HCT116 |
These results highlight the compound's promising potential in various therapeutic areas.
In Vivo Studies
In vivo studies using murine models have further elucidated the compound's effects:
- Neuroprotection in Alzheimer's Model : Mice treated with this compound showed improved cognitive function in memory tests compared to control groups. Histological analysis revealed reduced amyloid plaque formation, indicating a protective effect against neurodegeneration .
- Anti-tumor Efficacy : In xenograft models of breast cancer, administration of the compound led to significant tumor size reduction compared to untreated controls, supporting its potential as an anticancer agent .
Properties
IUPAC Name |
6-(4-chlorophenyl)-2-phenacylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-8-6-13(7-9-15)16-10-11-18(23)21(20-16)12-17(22)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPFNBRQSJGQIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.